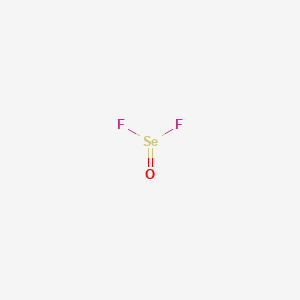

Selenium oxyfluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Selenium oxyfluoride, also known as selenoyl fluoride or selenium dioxydifluoride, is a chemical compound with the formula SeO₂F₂. It is a gas at room temperature and has a distorted tetrahedral molecular structure. The compound is notable for its reactivity and is used in various chemical processes .

Vorbereitungsmethoden

Selenium oxyfluoride can be synthesized through several methods:

Reaction with Fluorosulfonic Acid: One common method involves the reaction of warm fluorosulfonic acid with barium selenate or selenic acid.

Reaction of Selenium Trioxide and Selenium Tetrafluoride: Another method involves the reaction of selenium trioxide with selenium tetrafluoride, producing this compound along with other oxyfluorides.

Analyse Chemischer Reaktionen

Selenium oxyfluoride undergoes various chemical reactions:

Hydrolysis: It is more easily hydrolyzed compared to its sulfur analog, sulfuryl fluoride.

Reduction: This compound can be reduced more readily than sulfuryl fluoride.

Reaction with Ammonia: It may react violently upon contact with ammonia.

Reaction with Xenon Difluoride: When reacting with xenon difluoride, it forms compounds like FXeOSeF₅.

Wissenschaftliche Forschungsanwendungen

Selenium oxyfluoride has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions due to its reactivity.

Biology and Medicine:

Wirkmechanismus

The mechanism by which selenium oxyfluoride exerts its effects is primarily through its reactivity with other compounds. It can act as an oxidizing agent and participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Selenium oxyfluoride can be compared with other selenium and oxyfluoride compounds:

Seleninyl Fluoride (SeOF₂): Another oxyfluoride of selenium, which is produced by the reaction of selenium oxychloride with potassium fluoride.

Sulfuryl Fluoride (SO₂F₂): A sulfur analog that is less reactive and more stable compared to this compound.

Selenium Tetrafluoride (SeF₄): A related selenium compound that can react with water or selenium dioxide to produce seleninyl fluoride.

This compound stands out due to its higher reactivity and ease of hydrolysis compared to its sulfur analogs, making it a valuable compound in various chemical processes .

Eigenschaften

CAS-Nummer |

7783-43-9 |

|---|---|

Molekularformel |

F2OSe |

Molekulargewicht |

132.97 g/mol |

InChI |

InChI=1S/F2OSe/c1-4(2)3 |

InChI-Schlüssel |

CXZZMNPTKAXBFL-UHFFFAOYSA-N |

Kanonische SMILES |

O=[Se](F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)